molecular formula C9H12N2O5S B1204373 4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide CAS No. 69244-25-3

4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide

Cat. No. B1204373
CAS RN: 69244-25-3
M. Wt: 260.27 g/mol
InChI Key: OUMYBZQESQTRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide, also known as 4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide, is a useful research compound. Its molecular formula is C9H12N2O5S and its molecular weight is 260.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

69244-25-3

Product Name

4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide

Molecular Formula

C9H12N2O5S

Molecular Weight

260.27 g/mol

IUPAC Name

4-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C9H12N2O5S/c10-8(15)9-11-3(2-17-9)7-6(14)5(13)4(1-12)16-7/h2,4-7,12-14H,1H2,(H2,10,15)

InChI Key

OUMYBZQESQTRHV-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)C(=O)N)C2C(C(C(O2)CO)O)O

Canonical SMILES

C1=C(N=C(S1)C(=O)N)C2C(C(C(O2)CO)O)O

synonyms

4-beta-D-ribofuranosylthiazole-2-carboxamide
isotiazofurin
NSC 363223
NSC-363223

Origin of Product

United States

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